

"physical and chemical properties of Akuammiline"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Akuammiline

Cat. No.: B15584811

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Akuammiline**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammiline is a monoterpenoid indole alkaloid found in the seeds of the West African tree *Picralima nitida*. As a member of the broader class of **akuammiline** alkaloids, it shares a complex, polycyclic chemical architecture that has intrigued and challenged synthetic chemists for decades.^[1] Recent pharmacological studies have identified **akuammiline** and its structural relatives as ligands for opioid receptors, suggesting potential applications in pain management and other neurological disorders. This guide provides a comprehensive overview of the known physical and chemical properties of **akuammiline**, detailed experimental protocols for its isolation and characterization, and an exploration of its likely molecular signaling pathways.

Chemical and Physical Properties

Akuammiline possesses a rigid, cage-like structure. Its chemical identity and general properties are summarized in the tables below. While extensive research has been conducted on its synthesis and biological activity, specific quantitative physical data such as melting point and solubility in various organic solvents are not widely reported in the available literature.

Chemical Identifiers

Property	Value	Source
Molecular Formula	C ₂₃ H ₂₆ N ₂ O ₄	PubChem[2]
Molecular Weight	394.5 g/mol	PubChem[2]
IUPAC Name	methyl (1S,10S,12S,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.0 ^{1,9} .0 ² ,7.0 ^{10,15}]octadeca-2,4,6,8-tetraene-18-carboxylate	PubChem[2]
CAS Number	1897-26-3	Biopurify[3]
SMILES	C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N=C3[C@@H]2C[C@@H]1C4(COC(=O)C)C(=O)OC	PubChem[2]
InChI	InChI=1S/C23H26N2O4/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-20(22)19(25)11-17(15)23(22,21(27)28-3)13-29-14(2)26/h4-8,17,19H,9-13H2,1-3H3/b15-4-/t17-,19-,22+,23?/m0/s1	PubChem[2]
InChIKey	QBHALCZZWCCLV-AATGQAFQSA-N	PubChem[2]

Physical Properties

Property	Value	Source/Comment
Physical Description	Powder	Biopurify[3]
Melting Point	Not reported in the reviewed literature.	
Solubility	General indole alkaloids are often soluble in organic solvents like DMSO, chloroform, and ethanol, but have limited solubility in water. [4] Specific quantitative data for Akuammiline is not available in the reviewed literature.	
XLogP3	1.5	PubChem (Computed)[2]
Hydrogen Bond Donor Count	0	PubChem (Computed)[2]
Hydrogen Bond Acceptor Count	6	PubChem (Computed)[2]
Rotatable Bond Count	4	PubChem (Computed)[2]

Spectral Data

Detailed ^1H and ^{13}C NMR spectral data for **akuammiline** have been reported in the supporting information of a study by Creed et al. (2021) in the Journal of Natural Products, but the specific peak lists are not available in the main text of the reviewed literature.[5] The mass spectrometry data is available on PubChem.

Technique	Data	Source
LC-MS	Precursor: $[M+H]^+$, m/z: 395.197 (qTof)	PubChem[2]
^1H NMR	Data reported in supplementary materials of Creed et al., 2021, but not directly accessible in the reviewed search results.	
^{13}C NMR	Data reported in supplementary materials of Creed et al., 2021, but not directly accessible in the reviewed search results.	
Infrared (IR)	Not reported in the reviewed literature.	

Experimental Protocols

Isolation of Akuammiline from *Picralima nitida* Seeds

The following protocol is a summary of the method described by Creed et al. (2021) for the isolation of **akuammiline** using pH-zone-refining countercurrent chromatography.

3.1.1 Extraction

- Grind dried seeds of *Picralima nitida* to a fine powder.
- Perform an acid-base extraction on the powdered seeds. This typically involves initial extraction with an acidic aqueous solution to protonate the alkaloids and bring them into the aqueous phase, followed by basification and extraction into an organic solvent.

3.1.2 pH-Zone-Refining Countercurrent Chromatography

- Apparatus: A high-performance counter-current chromatograph.

- Solvent System: A biphasic solvent system is employed. A common system for alkaloid separation is a mixture of methyl tert-butyl ether (MTBE), acetonitrile, and water.
- Stationary Phase: The lower aqueous phase is typically used as the stationary phase.
- Mobile Phase: The upper organic phase serves as the mobile phase.
- Sample Loading: The crude alkaloid extract is dissolved in a mixture of the upper and lower phases.
- Elution: The mobile phase is pumped through the column, and the separation occurs based on the differential partitioning of the alkaloids between the two liquid phases as a function of pH. **Akuammiline** elutes in a specific pH range, allowing for its separation from other alkaloids.

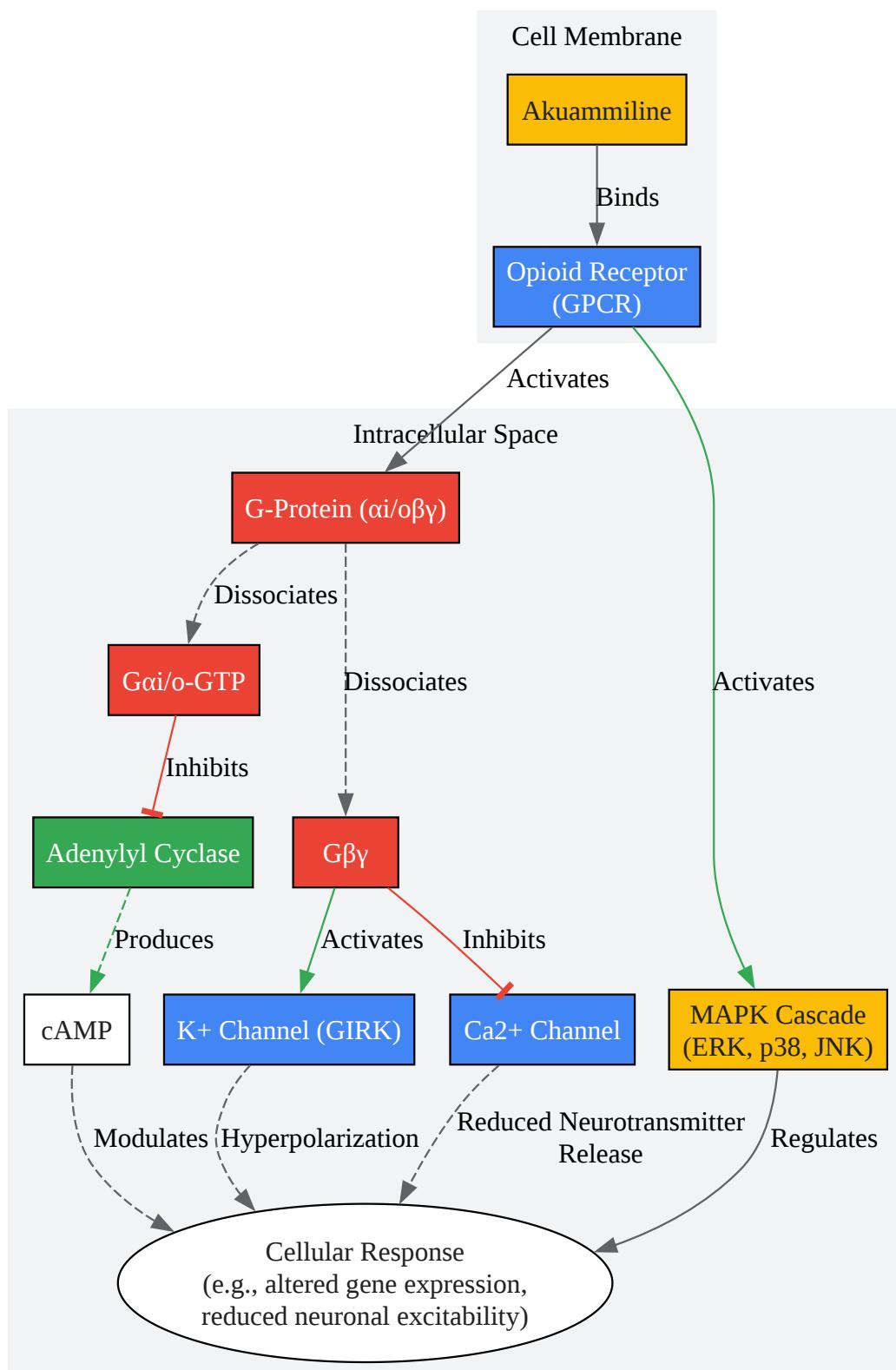
[Click to download full resolution via product page](#)

Isolation workflow for **Akuammiline**.

Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the isolated compound in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) and acquire ^1H and ^{13}C NMR spectra to confirm the chemical structure.
- Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the molecular formula.
- Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase to assess the purity of the isolated compound.[3]

Biological Activity and Signaling Pathways


Molecular Targets

Recent studies have demonstrated that **akuammiline**'s primary molecular targets are opioid receptors. An evaluation of **akuammiline** against a panel of over 40 central nervous system receptors revealed its preferential binding to these receptors.[5]

Opioid Receptor Signaling

As a ligand for opioid receptors, which are G-protein coupled receptors (GPCRs), **akuammiline** is expected to initiate a cascade of intracellular signaling events. The canonical opioid receptor signaling pathway involves the following key steps:

- Receptor Activation: **Akuammiline** binds to the extracellular domain of the opioid receptor.
- G-Protein Coupling: This binding induces a conformational change in the receptor, leading to the activation of an associated intracellular heterotrimeric G-protein (typically of the G α i/o family).
- G-Protein Dissociation: The activated G-protein exchanges GDP for GTP, causing the dissociation of the G α subunit from the G β dimer.
- Downstream Effector Modulation:
 - Inhibition of Adenylyl Cyclase: The activated G α i/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
 - Ion Channel Regulation: The G β dimer can directly interact with ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing hyperpolarization) and the inhibition of voltage-gated calcium channels (reducing neurotransmitter release).
 - MAPK Pathway Activation: Opioid receptor activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, which can influence gene expression and other cellular processes.[6][7][8][9]

[Click to download full resolution via product page](#)

Proposed signaling pathway of **Akuammiline**.

Conclusion

Akuammiline is a structurally complex indole alkaloid with demonstrated activity at opioid receptors. While its fundamental chemical properties are established, there remains a need for more comprehensive characterization of its physical properties, such as melting point and solubility. The detailed experimental protocols for its isolation provide a clear path for obtaining pure samples for further research. The elucidation of its interaction with opioid receptors opens up avenues for investigating its potential as a lead compound in the development of novel therapeutics. Future research should focus on obtaining detailed spectral data, quantifying its physical properties, and further exploring the downstream consequences of its engagement with opioid receptor signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Akuammiline | C23H26N2O4 | CID 16058537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Akuammine | 3512-87-6 | Benchchem [benchchem.com]
- 5. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["physical and chemical properties of Akuammiline"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15584811#physical-and-chemical-properties-of-akuammiline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com